molecular formula C9H15NO2 B1390549 Octahydroindolizine-2-carboxylic acid CAS No. 103521-84-2

Octahydroindolizine-2-carboxylic acid

Cat. No. B1390549
M. Wt: 169.22 g/mol
InChI Key: PTTFWJPLXOUJMB-UHFFFAOYSA-N
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Description

Octahydroindolizine-2-carboxylic acid is a bicyclic alkaloid that belongs to the class of pyrrolizidine-based macrocyclic compounds. It has the IUPAC name octahydro-2-indolizinecarboxylic acid .


Molecular Structure Analysis

The InChI code for Octahydroindolizine-2-carboxylic acid is 1S/C9H15NO2/c11-9(12)7-5-8-3-1-2-4-10(8)6-7/h7-8H,1-6H2,(H,11,12) . This indicates the molecular structure of the compound. For a detailed molecular structure analysis, specialized software or databases that can interpret this InChI code would be useful.


Physical And Chemical Properties Analysis

Octahydroindolizine-2-carboxylic acid has a molecular weight of 169.22 g/mol . It is a powder at room temperature . For more specific physical and chemical properties, it would be best to refer to a detailed chemical database or the compound’s Material Safety Data Sheet (MSDS).

Scientific Research Applications

Biosynthesis in Fungi

The biosynthesis of pipecolic acid from L-lysine in Rhizoctonia leguminicola, a fungal parasite, involves the conversion of L-lysine to pipecolate, which is then used to form toxic octahydroindolizine alkaloids such as slaframine and swainsonine. This process indicates a critical role of octahydroindolizine derivatives in fungal biochemistry and toxin production (Wickwire et al., 1990).

Inhibitory Effects on Glycosidase Enzymes

Polyhydroxy derivatives of octahydroindolizine isolated from plants and microorganisms have shown potent inhibitory effects on glycosidase enzymes from various organisms. This suggests their potential applications in agricultural and medical research, especially as enzyme inhibitors (Fellows, 1986).

Chemical Synthesis and Modification

Octahydroindolizine derivatives have been synthesized through various chemical reactions. The addition of 2-(N-arylformimidoyl)pyridines to carbanions and subsequent reduction has produced octahydroindolizine derivatives, indicating the compound’s versatility and potential in synthetic organic chemistry (Sprake & Watson, 1976).

Spectroscopic Analysis and Conformation Study

13C NMR spectroscopy has been used to analyze octahydroindolizines, including the study of their conformations. Such studies are crucial for understanding the chemical properties and potential applications of these compounds in various scientific fields (Sonnet, Netzel, & Mendoza, 1979).

Anti-inflammatory Properties

Octahydroindolizine-type alkaloids from Dendrobium crepidatum have shown significant anti-inflammatory effects. This suggests their potential in developing new anti-inflammatory drugs or treatments (Hu et al., 2020).

Organocatalytic Synthesis

An enantioselective organocatalytic synthesis method has been developed for octahydroindolizine core structures. This showcases the compound's significance in advancing synthetic methodologies in organic chemistry (Wang, Kumano, Kano, & Maruoka, 2009).

Synthesis of Complex Molecules

Octahydroindolizine derivatives are used in the synthesis of complex molecules like angiotensin-converting enzyme inhibitors, indicating their importance in pharmaceutical synthesis (Brion et al., 1992).

Safety And Hazards

The safety information available indicates that Octahydroindolizine-2-carboxylic acid has a GHS07 pictogram, with the signal word "Warning" . For detailed safety and hazard information, it would be best to refer to the compound’s Material Safety Data Sheet (MSDS).

properties

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(12)7-5-8-3-1-2-4-10(8)6-7/h7-8H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTFWJPLXOUJMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC(CC2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydroindolizine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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